N-[(4-methylphenyl)(phenyl)methyl]formamide
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Overview
Description
N-[(4-methylphenyl)(phenyl)methyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a benzyl group, which is further substituted with a phenyl and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)(phenyl)methyl]formamide can be achieved through several methods. One common approach involves the reaction of benzylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds as follows:
Benzylamine and Formic Acid Reaction: Benzylamine is reacted with formic acid in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the formamide group.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 4-methylbenzyl chloride. This step introduces the 4-methylphenyl group into the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)(phenyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[(4-methylphenyl)(phenyl)methyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)(phenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyl and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylformamide: Similar in structure but lacks the 4-methylphenyl group.
N-formyl-N-methylaniline: Contains a formamide group attached to a methylaniline moiety.
N-phenyl-N-methylformamide: Similar but with different substituents on the benzyl group.
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]formamide |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)15(16-11-17)13-5-3-2-4-6-13/h2-11,15H,1H3,(H,16,17) |
InChI Key |
WFSHCSTTWSATIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC=O |
Origin of Product |
United States |
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